molecular formula C11H17NO2S B2528430 Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate CAS No. 827614-39-1

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate

Cat. No. B2528430
M. Wt: 227.32
InChI Key: IWVRKUNQDJPEOB-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate, is not directly mentioned in the provided papers. However, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the chemical behavior and properties of the compound . For instance, the synthesis of ethyl 3-aminothiophene-2-carboxylate and ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves amino and carboxylate functional groups on a heterocyclic or cyclohexene framework, which are also present in the target compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various precursors. For example, ethyl 3-aminothiophene-2-carboxylate is synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, yielding a high total yield of 81% . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate starts from a bromophenyl-fluorophenyl oxocyclohexene derivative and ammonium acetate in glacial acetic acid . These methods suggest that the synthesis of Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate could also involve a multi-step reaction with careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a dihydrothieno[2,3-c]pyridine derivative is stabilized by intramolecular hydrogen bonds, as determined by X-ray crystallographic analysis . The presence of amino and carboxylate groups in these compounds suggests that Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate may also exhibit intramolecular hydrogen bonding, which could influence its molecular conformation and stability.

Chemical Reactions Analysis

The related compounds synthesized in the papers are reactive intermediates that can undergo further chemical transformations. For example, the dihydrothieno[2,3-c]pyridine derivatives are coupled with aromatic aldehydes to afford Schiff base compounds . This indicates that Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate may also participate in similar reactions, such as the formation of Schiff bases or other condensation products, due to the presence of the amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using techniques such as FTIR, NMR, TGA, DTA, and UV-Visible spectroscopy . These analyses provide information on the functional groups, thermal stability, and electronic properties of the compounds. For Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate, similar analytical techniques could be employed to determine its melting point, solubility, thermal behavior, and spectroscopic fingerprints, which are essential for its identification and application in further studies.

properties

IUPAC Name

ethyl 2-amino-4-tert-butylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-14-10(13)8-7(11(2,3)4)6-15-9(8)12/h6H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVRKUNQDJPEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate

CAS RN

827614-39-1
Record name ethyl 2-amino-4-tert-butylthiophene-3-carboxylate
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